molecular formula C19H19FN2O3S B2879752 1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 862826-81-1

1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Katalognummer: B2879752
CAS-Nummer: 862826-81-1
Molekulargewicht: 374.43
InChI-Schlüssel: IHCMYHCNMWAUDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a chemical compound supplied for research purposes. The 4,5-dihydro-1H-imidazole (imidazoline) core structure is a known scaffold in medicinal chemistry . Compounds featuring imidazole or related heterocycles are frequently investigated for their potential to interact with various biological targets, and they represent important structures in modern drug discovery . The specific structure of this compound, which includes a 2,6-dimethoxybenzoyl group and a (4-fluorophenyl)methyl]sulfanyl moiety, suggests it is a candidate for inclusion in targeted research screenings. Researchers are advised to consult the Certificate of Analysis for detailed specifications including purity and structural confirmation data. This product is labeled "For Research Use Only" and must not be administered to humans or used for any diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

(2,6-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-24-15-4-3-5-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMYHCNMWAUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the core imidazole structure. The reaction conditions often include the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position) Key Differences Pharmacological Relevance Reference
Xylometazoline Hydrochloride 2-[[4-(tert-Butyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole Lacks sulfanyl group and benzoyl acylation; features tert-butyl and methyl groups. Adrenergic agonist (vasoconstrictor)
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride 2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole Missing 1-(2,6-dimethoxybenzoyl) group; simpler imidazoline structure. Intermediate for further derivatization
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles Varied 4-substituents (e.g., Cl, Br, F, OMe) on phenyl at position 2 Fully aromatic imidazole core; lacks sulfanyl and acyl groups. Antifungal, anti-inflammatory activities
Montelukast derivatives Sulfanyl-linked quinoline and cyclopropane groups Complex sulfanyl-alkyl chains; unrelated to imidazoline core. Leukotriene receptor antagonists

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-fluorobenzylsulfanyl group increases logP compared to non-fluorinated analogues (e.g., xylometazoline). The 2,6-dimethoxybenzoyl group may enhance solubility via polar interactions .
  • Bioactivity : Fluorinated imidazolines often exhibit enhanced CNS penetration and receptor binding. The sulfanyl linkage could modulate metabolic stability compared to ether or amine linkages in xylometazoline .
  • Toxicity : Imidazoline derivatives with bulky substituents (e.g., tert-butyl in xylometazoline) show lower acute toxicity than smaller analogues, suggesting the target compound’s dimethoxy group may improve safety .

Crystallographic and Analytical Data

  • Structural Validation : Tools like SHELX and ORTEP-3 are critical for confirming the imidazoline core and substituent geometry .
  • Spectroscopic Characterization: IR and NMR data for the target compound would show distinct signals for methoxy (δ ~3.8 ppm), fluorophenyl (δ ~7.0–7.3 ppm), and sulfanyl (δ ~4.2 ppm for SCH2) groups, differentiating it from non-acylated or non-fluorinated analogues .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.